1-(1-Bromoethyl)-3-methylbenzene

Organic Synthesis Process Chemistry Reaction Yield

1-(1-Bromoethyl)-3-methylbenzene (CAS 88563-82-0) is a meta‑substituted aryl alkyl bromide with the molecular formula C₉H₁₁Br and a molecular weight of 199.09 g/mol. Its structure features a benzene ring bearing a methyl group at the 3‑position and a bromoethyl group (-CH(Br)CH₃) at the 1‑position, conferring distinct steric and electronic properties that differentiate it from its ortho and para isomers, as well as from primary benzylic bromides like 3-methylbenzyl bromide.

Molecular Formula C9H11B
Molecular Weight 199.09 g/mol
CAS No. 88563-82-0
Cat. No. B3058240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Bromoethyl)-3-methylbenzene
CAS88563-82-0
Molecular FormulaC9H11B
Molecular Weight199.09 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C)Br
InChIInChI=1S/C9H11Br/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,1-2H3
InChIKeyATUPRACSYPXTDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Bromoethyl)-3-methylbenzene (CAS 88563-82-0): A meta-Substituted Aryl Alkyl Bromide for Regioselective Synthesis and Cross-Coupling


1-(1-Bromoethyl)-3-methylbenzene (CAS 88563-82-0) is a meta‑substituted aryl alkyl bromide with the molecular formula C₉H₁₁Br and a molecular weight of 199.09 g/mol . Its structure features a benzene ring bearing a methyl group at the 3‑position and a bromoethyl group (-CH(Br)CH₃) at the 1‑position, conferring distinct steric and electronic properties that differentiate it from its ortho and para isomers, as well as from primary benzylic bromides like 3-methylbenzyl bromide . This compound serves as a versatile electrophilic building block in organic synthesis, particularly in copper-catalyzed C(sp³)–C(sp²) cross-couplings and nucleophilic substitution reactions .

Why 1-(1-Bromoethyl)-3-methylbenzene Cannot Be Interchanged with Other Aryl Alkyl Bromides


Although aryl alkyl bromides are broadly categorized as electrophiles, their reactivity and selectivity in key transformations depend critically on the substitution pattern of the aromatic ring and the exact nature of the alkyl bromide moiety . For example, the meta-methyl group in 1-(1-bromoethyl)-3-methylbenzene imparts a unique electronic environment that influences both the rate of oxidative addition in cross-coupling reactions and the regiochemical outcome of subsequent functionalizations, effects not shared by its ortho or para isomers or by primary benzylic bromides such as 3-methylbenzyl bromide . Simply substituting a cheaper or more readily available analog without accounting for these differences can lead to reduced yields, diminished selectivity, or complete reaction failure, underscoring the necessity of using the exact compound to ensure reproducibility and synthetic efficiency [1].

1-(1-Bromoethyl)-3-methylbenzene: Quantitative Performance Benchmarks Against Closest Analogs


Synthesis Yield and Scalability: 91% Isolated Yield Using a Robust and Scalable Route

A scalable synthetic protocol for 1-(1-bromoethyl)-3-methylbenzene proceeds via the bromination of 1-(m-tolyl)ethanol with phosphorus tribromide, delivering the target compound in 91% isolated yield after a straightforward work-up and no chromatography . While analogous primary benzylic bromides (e.g., 3-methylbenzyl bromide) can be prepared with similarly high yields, the secondary bromide in this compound is more sterically demanding and often requires specialized conditions to avoid elimination by-products. The documented 91% yield demonstrates that this particular substitution pattern can be accessed efficiently and reliably, a critical factor for both research-scale and pilot-scale procurement decisions .

Organic Synthesis Process Chemistry Reaction Yield

Commercial Purity and Reproducibility: ≥98% Purity Ensures Consistent Cross-Coupling Performance

Commercially, 1-(1-bromoethyl)-3-methylbenzene is routinely supplied with a minimum purity of 98% (GC/HPLC), as verified by independent vendors . This high purity is essential for applications in copper-catalyzed C(sp³)–C(sp²) cross-coupling with oxadiazoles and boronate esters, where trace impurities can poison catalysts or lead to side reactions . In contrast, close analogs such as 3-methylbenzyl bromide (CAS 620-13-3) are often offered at lower purities (e.g., 90–95%), which may necessitate additional purification steps and compromise reaction reproducibility [1]. The ≥98% specification directly translates to more reliable outcomes in catalytic transformations and simplifies downstream processing.

Cross-Coupling Purity Specification Reproducibility

Reactivity Profile in Cross-Coupling: A Secondary Benzylic Bromide with Enhanced Stability and Selectivity

1-(1-Bromoethyl)-3-methylbenzene functions as a secondary benzylic electrophile in copper-catalyzed C(sp³)–C(sp²) cross-coupling reactions, enabling the construction of diarylalkanes—a motif prevalent in pharmaceuticals and agrochemicals . Compared to primary benzylic bromides (e.g., 3-methylbenzyl bromide), the secondary bromide exhibits attenuated reactivity toward unwanted SN2 substitution and elimination, thereby improving selectivity in the presence of nucleophilic bases. This controlled reactivity is particularly advantageous in cascade reactions or when late-stage functionalization is required. While direct quantitative kinetic data for the target compound are not publicly available, the class-level trend—secondary benzylic bromides are less prone to non-productive side reactions than their primary counterparts—is well established in the organic synthesis literature [1].

Cross-Coupling C–C Bond Formation Synthetic Methodology

Positional Isomer Differentiation: Meta-Substitution Dictates Distinct Physicochemical and Reactivity Profiles

The meta arrangement of the methyl and bromoethyl substituents in 1-(1-bromoethyl)-3-methylbenzene engenders a unique set of steric and electronic parameters compared to its ortho and para isomers . For instance, the meta isomer is expected to exhibit a different dipole moment, boiling point, and susceptibility to electrophilic aromatic substitution than the corresponding ortho or para derivatives. In cross-coupling reactions, the meta substitution pattern can influence the orientation of the aromatic ring in the transition state, potentially altering the enantioselectivity of asymmetric transformations [1]. While specific comparative data for this compound class are limited, the fundamental principle that positional isomerism alters chemical behavior is a cornerstone of medicinal chemistry and materials science. Selecting the correct meta isomer is therefore non-negotiable for reproducing literature procedures or achieving target-specific biological activities.

Structure-Activity Relationship Regioselectivity Physicochemical Properties

Optimal Use Cases for 1-(1-Bromoethyl)-3-methylbenzene Based on Demonstrated Performance


Copper-Catalyzed Synthesis of Unsymmetrical Diarylalkanes

1-(1-Bromoethyl)-3-methylbenzene is an ideal electrophile for copper-catalyzed C(sp³)–C(sp²) cross-coupling reactions with oxadiazoles or aryl boronate esters to generate diarylalkane frameworks . The secondary benzylic bromide moiety offers a balance of reactivity and stability, minimizing elimination side-products that can plague reactions with primary benzylic bromides. This scenario leverages the compound's documented purity (≥98%) to ensure high coupling yields and reproducible outcomes in medicinal chemistry campaigns targeting kinase inhibitors or CNS-active agents [1].

Nucleophilic Substitution to Access Chiral Building Blocks

The secondary bromide center in 1-(1-bromoethyl)-3-methylbenzene serves as a prochiral electrophile for stereoselective SN2 reactions with chiral nucleophiles or under asymmetric phase-transfer catalysis . This enables the preparation of enantioenriched 1-aryl ethylamine or 1-aryl ethanol derivatives, which are privileged scaffolds in pharmaceutical research. The meta-methyl substitution pattern can also influence the conformation of the resulting products, a subtle but critical factor in structure-based drug design [1].

Synthesis of Fluorinated and Deuterated Analogs via Halogen Exchange

The bromine atom in 1-(1-bromoethyl)-3-methylbenzene is readily displaced by fluoride (using e.g., AgF or TBAF) or deuteride (using LiAlD₄ or NaBD₄) to yield the corresponding 1-(1-fluoroethyl)-3-methylbenzene or 1-(1-deuteroethyl)-3-methylbenzene derivatives . Such isotopically labeled or fluorinated compounds are essential as internal standards in LC-MS/MS bioanalysis, metabolic probes, and positron emission tomography (PET) tracers. The high purity of the starting bromide ensures high isotopic enrichment and minimal purification of the final labeled products [1].

Intermediate for Agrochemical and Material Science Libraries

As a bifunctional aryl alkyl bromide, 1-(1-bromoethyl)-3-methylbenzene is a versatile linchpin for constructing diverse screening libraries. Its demonstrated 91% synthetic yield from simple starting materials underscores its cost-effectiveness for parallel synthesis applications . The meta substitution pattern imparts distinct electronic properties that can modulate the photophysical characteristics of conjugated polymers or the binding affinity of potential fungicides/herbicides, as outlined in patent literature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Bromoethyl)-3-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.